molecular formula C17H11Cl4N5O2 B11548669 4-chloro-3-[(2Z)-2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]-N-(2,4,5-trichlorophenyl)benzamide

4-chloro-3-[(2Z)-2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]-N-(2,4,5-trichlorophenyl)benzamide

Cat. No.: B11548669
M. Wt: 459.1 g/mol
InChI Key: XYXHCCWKDZFOBB-UHFFFAOYSA-N
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Description

4-chloro-3-[(2Z)-2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]-N-(2,4,5-trichlorophenyl)benzamide is a complex organic compound with significant potential in various scientific fields This compound features a benzamide core substituted with multiple functional groups, including chloro, hydrazinyl, and pyrazolylidene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-[(2Z)-2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]-N-(2,4,5-trichlorophenyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the chloro and trichlorophenyl groups through electrophilic aromatic substitution reactions. The pyrazolylidene moiety is then introduced via a condensation reaction with an appropriate hydrazine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, advanced purification methods such as recrystallization and chromatography would be employed to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-[(2Z)-2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]-N-(2,4,5-trichlorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific functional groups with others, allowing for the fine-tuning of the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure may allow it to interact with specific biological targets, making it a valuable tool for studying biochemical pathways and mechanisms.

    Medicine: The compound’s potential therapeutic properties could be explored for the development of new drugs, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: The compound’s chemical properties may make it useful in various industrial applications, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 4-chloro-3-[(2Z)-2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]-N-(2,4,5-trichlorophenyl)benzamide is likely to involve interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it may act as an inhibitor or modulator of these targets, potentially affecting various biochemical pathways. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **4-chloro-3-[(2Z)-2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]-N-(2,4-dichlorophenyl)benzamide
  • **4-chloro-3-[(2Z)-2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]-N-(2,5-dichlorophenyl)benzamide
  • **4-chloro-3-[(2Z)-2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]-N-(3,4,5-trichlorophenyl)benzamide

Uniqueness

The uniqueness of 4-chloro-3-[(2Z)-2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]-N-(2,4,5-trichlorophenyl)benzamide lies in its specific substitution pattern and the presence of multiple functional groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H11Cl4N5O2

Molecular Weight

459.1 g/mol

IUPAC Name

4-chloro-3-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)diazenyl]-N-(2,4,5-trichlorophenyl)benzamide

InChI

InChI=1S/C17H11Cl4N5O2/c1-7-15(17(28)26-23-7)25-24-14-4-8(2-3-9(14)18)16(27)22-13-6-11(20)10(19)5-12(13)21/h2-6H,1H3,(H,22,27)(H2,23,26,28)

InChI Key

XYXHCCWKDZFOBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NN1)N=NC2=C(C=CC(=C2)C(=O)NC3=CC(=C(C=C3Cl)Cl)Cl)Cl

Origin of Product

United States

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